2-(Isopropylamino)-1-phenylethanol
Overview
Description
2-(Isopropylamino)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23624. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
β2-Adrenoceptor Agonists Development : A study developed a novel series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists. Among these, a specific compound demonstrated high activity and selectivity, showing potential as a lead compound for further development of β2-adrenoceptor agonists (Ge et al., 2018).
Biotechnological Production for Flavors and Fragrances : 2-Phenylethanol (2-PE), a related compound, is widely used for its rose-like fragrance in cosmetics, perfumes, and food industries. Research has focused on its biotechnological production through microbial transformation, which is an environmentally friendly process and yields a product considered "natural" (Hua & Xu, 2011).
Molecular Shape Analysis : The molecular shapes of 2-amino-1-phenylethanol and its analogues, significant for their relevance to noradrenaline and adrenaline, were studied using free jet microwave absorption. This study provides insights into the conformational species of these compounds, crucial for understanding their biological functions (Melandri et al., 2009).
UV-Curing Applications in Chemistry : Another derivative, 2-(N-Methyl-N-phenylamino)-1-phenylethanol, was used in UV-curing applications, demonstrating effectiveness in reducing oxygen inhibition and acting as a synergist with a Type II initiator, enhancing the curing process (Arsu, 2002).
Metabolic Engineering for Enhanced Production : Metabolic engineering strategies have been applied to yeasts and E. coli for increasing the bioproduction of 2-phenylethanol, focusing on improving yield and reducing by-products. This research is significant for industrial-scale production of natural aroma compounds (Wang et al., 2019).
Production from Agro-Industrial Wastes : Research has also focused on the valorization of agro-industrial wastes for producing 2-phenylethanol via solid-state fermentation, demonstrating the potential of using waste materials for sustainable and economical production of valuable compounds (Martínez-Avila et al., 2021).
Mechanism of Action
Target of Action
2-(Isopropylamino)-1-phenylethanol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It primarily targets beta-adrenergic receptors in the heart and bronchial smooth muscles . These receptors play a crucial role in regulating heart rate, force of contraction, and bronchodilation .
Mode of Action
Upon binding to the beta-adrenergic receptors, Isoprenaline increases intracellular calcium in cardiac myocytes, leading to positive inotropic (increased force of contraction), lusitropic (increased rate of relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects . In bronchial smooth muscles, it causes relaxation, leading to bronchodilation .
Biochemical Pathways
Isoprenaline’s action on beta-adrenergic receptors activates the adenylate cyclase-cAMP-protein kinase A pathway . This leads to an increase in intracellular cAMP, which in turn activates protein kinase A. The activated protein kinase A phosphorylates various proteins, leading to the physiological responses mentioned above .
Pharmacokinetics
The plasma half-life for Isoprenaline is approximately two to five minutes . It is rapidly absorbed following oral dosing, and values for the maximum concentration of the drug in plasma and the area under the concentration-time curve increase in proportion to the dose . It is degraded enzymatically via catechol O-methyltransferase (COMT) primarily in the liver and excreted in the urine as sulfated conjugates .
Result of Action
The activation of beta-adrenergic receptors by Isoprenaline results in increased heart rate and force of contraction, leading to increased cardiac output . In the bronchial smooth muscles, it causes relaxation, leading to bronchodilation, which helps in conditions like bronchospasm during anesthesia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Isoprenaline. It’s important to note that like all drugs, the action of Isoprenaline can be influenced by individual patient factors such as age, sex, liver and kidney function, and genetic polymorphisms .
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYGOBZUASRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243902 | |
Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-21-0 | |
Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4164-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-isopropylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4164-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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